N,N'-(2,4,6-Trinitro-1,3-phenylene)diacetamide
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Overview
Description
N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide is a chemical compound known for its energetic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide typically involves the nitration of precursor compounds. One common method is the nitration of 4,6-dinitrobenzene-1,3-diamine using a mixture of concentrated nitric and sulfuric acids . This reaction introduces nitro groups into the aromatic ring, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Scientific Research Applications
N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide has several scientific research applications:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates. The compound’s energetic properties are attributed to the release of energy during these reactions, which can be harnessed for various applications .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another well-known energetic material with similar nitro groups but different structural properties.
1,3,5-Trinitrobenzene: Shares the trinitro substitution pattern but lacks the acetamide groups.
2,4,6-Trinitroaniline: Contains nitro groups and an amine group, differing in its reactivity and applications.
Uniqueness
N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide is unique due to the presence of both nitro and acetamide groups, which confer distinct chemical properties and reactivity. Its combination of high energy density and stability makes it suitable for specialized applications in materials science and explosives.
Properties
CAS No. |
88106-06-3 |
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Molecular Formula |
C10H9N5O8 |
Molecular Weight |
327.21 g/mol |
IUPAC Name |
N-(3-acetamido-2,4,6-trinitrophenyl)acetamide |
InChI |
InChI=1S/C10H9N5O8/c1-4(16)11-8-6(13(18)19)3-7(14(20)21)9(12-5(2)17)10(8)15(22)23/h3H,1-2H3,(H,11,16)(H,12,17) |
InChI Key |
HVDCMVWRULMAQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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